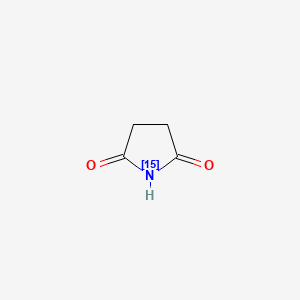

Succinimide-15N

概要

説明

Succinimide-15N is a stable isotope-labeled compound with the chemical formula C₄H₅¹⁵NO₂. It is also known as 2,5-pyrrolidinedione-1-¹⁵N. Succinimide is a white solid used in various organic syntheses and industrial silver plating processes. It is classified as a cyclic imide and can be prepared by the thermal decomposition of ammonium succinate .

Synthesis Analysis

Succinimide can be synthesized through various methods, including dehydrogenative coupling of diols and amines catalyzed by a manganese pincer complex, solvent-free procedures using Lewis acid catalysts, and other economical and practical approaches .Molecular Structure Analysis

The molecular structure of this compound is similar to that of regular succinimide (C₄H₅NO₂), but with the nitrogen atom replaced by the stable isotope nitrogen-15 (¹⁵N). It forms a five-membered ring and is considered a cyclic imide .Chemical Reactions Analysis

Succinimide can undergo hydrolysis to form aspartate and iso-aspartate residues. It is also involved in protein degradation pathways and asparagine deamidation .作用機序

Target of Action

Succinimide-15N, a labeled form of Succinimide, primarily targets aspartic acid (Asp) residues in peptides and proteins . Asp residues are relatively reactive and prone to nonenzymatic isomerization .

Mode of Action

The mode of action of this compound involves a process known as nonenzymatic isomerization . This process proceeds via a five-membered-ring succinimide (Suc) intermediate . The Suc intermediate is formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the Asp residue .

Biochemical Pathways

The biochemical pathway of this compound involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound action is the formation of isomerized Asp residues . This can alter the chemical and physical properties of Asp residues in a protein . Modification of Asp residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, some optimized geometries and reaction modes in the aqueous phase were observed that differed from those in the gas phase . Additionally, the accumulation of succinimide can be accelerated when stored at elevated temperatures .

実験室実験の利点と制限

The use of Succinimide-15N as a tracer molecule has several advantages. The labeled compound is stable and can be easily incorporated into various molecules. Its labeling with the nitrogen-15 isotope enables it to be easily detected and monitored. Furthermore, the use of this compound enables researchers to study the metabolic pathways of various molecules in vivo.

However, there are also some limitations to the use of this compound. The labeling process can be expensive and time-consuming. Furthermore, the labeled compound may not accurately reflect the behavior of the natural molecule in vivo.

将来の方向性

There are several future directions for the use of Succinimide-15N in scientific research. One direction is the development of new labeling techniques that are more efficient and cost-effective. Another direction is the use of this compound in the study of drug-drug interactions and drug metabolism. Additionally, the use of this compound in the study of protein-protein interactions and protein folding is an area of interest for future research.

In conclusion, this compound is a valuable tool in scientific research. Its use as a tracer molecule enables researchers to study the metabolic pathways of various molecules and to understand the mechanism of action of drugs and compounds. The future directions for the use of this compound are promising and will enable researchers to further advance their understanding of biological systems.

科学的研究の応用

Succinimide-15N is widely used in scientific research as a tracer molecule. It is used to study the mechanism of action of various drugs and compounds. The labeled compound is also used in the field of biochemistry to study the metabolic pathways of various molecules. Furthermore, this compound is used in the field of pharmaceuticals to study drug metabolism and pharmacokinetics.

Safety and Hazards

生化学分析

Biochemical Properties

Succinimide-15N plays a significant role in biochemical reactions. It is an intermediate for asparagine deamidation in therapeutic proteins and can be readily hydrolyzed to form aspartate and iso-aspartate residues . Moreover, it plays an important role in protein degradation pathways, asparagine deamidation, and aspartic acid isomerization . The enzymes and proteins it interacts with include those involved in these pathways.

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein modification. In the context of therapeutic monoclonal antibodies, succinimide formation in the Complementarity-Determining Region (CDR) can have a strong negative impact on the potency of the molecule . It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the formation of succinimide intermediates in protein structures, which can alter the chemical and physical properties of aspartic acid residues in a protein . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, succinimide accumulation in the CDR of a therapeutic monoclonal antibody was found to be accelerated when stored at elevated temperatures . Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that succinimides are used as anticonvulsant drugs, and their effects can vary based on dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the asparagine deamidation pathway and plays a role in protein degradation pathways . It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its biochemical properties and interactions with other molecules. While specific details on the transport and distribution of this compound are limited, it is known that succinimides do not form micelles in hydrocarbon solutions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its interactions with other biomolecules. While specific details on the subcellular localization of this compound are limited, it is known that succinimides can interact with proteins in various cellular compartments .

特性

IUPAC Name |

(115N)azolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583982 | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32807-36-6 | |

| Record name | 2,5-Pyrrolidinedione-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

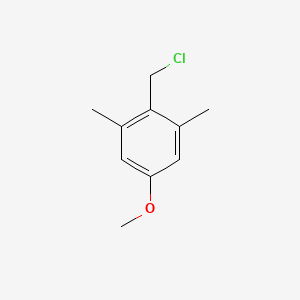

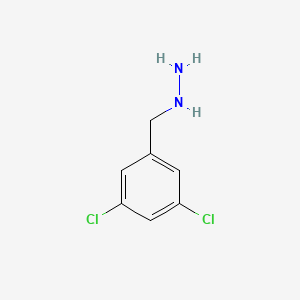

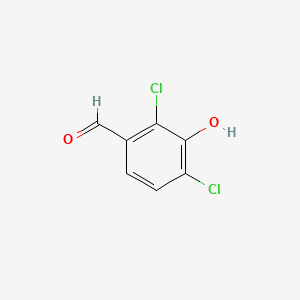

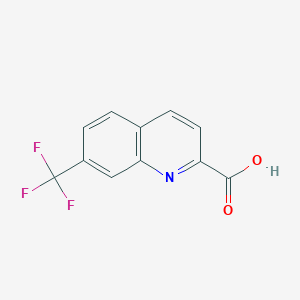

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)

![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)